molecular formula C11H15BrO2S B1444192 (3-Bromo-2,2-dimethylpropanesulfonyl)benzene CAS No. 16462-88-7

(3-Bromo-2,2-dimethylpropanesulfonyl)benzene

Cat. No.: B1444192
CAS No.: 16462-88-7
M. Wt: 291.21 g/mol
InChI Key: BVMTWZWMNBNTFI-UHFFFAOYSA-N
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Description

(3-Bromo-2,2-dimethylpropanesulfonyl)benzene is an organic compound with the molecular formula C11H15BrO2S and a molecular weight of 291.21 g/mol . This compound is characterized by the presence of a bromine atom, a dimethylpropanesulfonyl group, and a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2,2-dimethylpropanesulfonyl)benzene typically involves the bromination of 2,2-dimethylpropanesulfonylbenzene. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2,2-dimethylpropanesulfonyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The sulfonyl group can be oxidized to form sulfonic acids or other derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the sulfonyl group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce sulfonic acids or reduced sulfonyl compounds.

Scientific Research Applications

(3-Bromo-2,2-dimethylpropanesulfonyl)benzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Bromo-2,2-dimethylpropanesulfonyl)benzene involves its interaction with specific molecular targets. The bromine atom and sulfonyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-2,2-dimethylpropanesulfonyl)benzene
  • (3-Iodo-2,2-dimethylpropanesulfonyl)benzene
  • (3-Fluoro-2,2-dimethylpropanesulfonyl)benzene

Uniqueness

(3-Bromo-2,2-dimethylpropanesulfonyl)benzene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated compounds may not be as effective .

Properties

IUPAC Name

(3-bromo-2,2-dimethylpropyl)sulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2S/c1-11(2,8-12)9-15(13,14)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMTWZWMNBNTFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CS(=O)(=O)C1=CC=CC=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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